molecular formula C22H26Cl2N4O3S B2376795 N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-04-0

N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2376795
CAS No.: 898445-04-0
M. Wt: 497.44
InChI Key: ZLQLFLODDWRKDW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound with the molecular formula C 22 H 26 Cl 2 N 4 O 3 S and a molecular weight of 497.4 g/mol . Its structure features a cyclopentapyrimidine core, a morpholine moiety, and a 3,4-dichlorophenyl group, suggesting potential for diverse biological interactions. Compounds with similar complex heterocyclic architectures are frequently investigated in medicinal chemistry for their activity against neurological targets . For instance, research into Alzheimer's disease often explores molecules that modulate enzymes like acetylcholinesterase (AChE) or inhibit the aggregation of amyloid-β (Aβ) peptides, pathways that are critical in the disease's pathology . This compound is provided as a high-quality reference standard for use in pharmaceutical research and development, including in vitro assay screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26Cl2N4O3S/c23-17-6-5-15(13-18(17)24)25-20(29)14-32-21-16-3-1-4-19(16)28(22(30)26-21)8-2-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQLFLODDWRKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a morpholinopropyl moiety linked through a thioacetamide functional group. Its structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease pathways. For instance, pyrimidine derivatives have shown efficacy against kinases implicated in cancer and infectious diseases.

  • Kinase Inhibition : The compound may inhibit kinases such as PfGSK3 and PfPK6, which are critical in regulating cellular processes and have been targeted for antimalarial drug development .
  • Antimicrobial Activity : Compounds with similar scaffolds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial or fungal pathogens.

Pharmacological Effects

Studies have reported various pharmacological effects associated with similar compounds:

  • Anticancer Activity : Compounds derived from pyrimidine structures have been shown to exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Data Tables

CompoundBiological ActivityReference
N-(3,4-dichlorophenyl)-2-thioacetamidePotential kinase inhibitor
2,4,5-Trisubstituted PyrimidinesInhibits PfGSK3 (100% at 1 μM)
Morpholinopropyl derivativesAntimicrobial activity

Case Studies

  • Antimalarial Activity : A study identified novel pyrimidine derivatives that showed potent inhibition of PfGSK3 and PfPK6. The lead compound exhibited 100% inhibition at 1 μM concentration .
  • Cytotoxicity in Cancer Cells : Research on structurally similar compounds demonstrated significant cytotoxic effects on various cancer cell lines, indicating a potential pathway for therapeutic development .

Comparison with Similar Compounds

Structural Variations

Key differences among related compounds include:

  • Aromatic substituents : The target compound’s 3,4-dichlorophenyl group contrasts with analogs like N-(4-chlorophenyl) () or N-(2,3-dichlorophenyl) () derivatives. These variations influence electronic properties and steric bulk .
  • Pyrimidine ring substituents: The 3-morpholinopropyl group in the target compound differs from simpler groups like methyl () or thieno-fused systems (), which affect solubility and target binding .
  • Linkage type : The thioacetamide (-S-CH2-CO-NH-) bridge in the target and contrasts with oxyacetamide (-O-CH2-CO-NH-) linkages (), altering metabolic stability .

Physicochemical Properties

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Elemental Analysis (C/N/S)
N-(2,3-dichlorophenyl) analog () 230 NHCO: 10.10; SCH2: 4.12 C: 45.29; N: 12.23; S: 9.30
Thieno-pyrimidine analog () 197–198 NH: 9.78; CH3: 2.03 LC-MS: m/z 326.0 [M+H]+
  • NH chemical shifts: The acetamide NH in (10.10 ppm) and (9.78 ppm) reflects electronic effects from substituents. The target’s morpholinopropyl group may further deshield the NH proton due to increased electron donation.
  • Melting points : Higher melting points (e.g., 230°C in ) correlate with stronger crystalline packing, influenced by halogen substituents and planar pyrimidine cores .

Spectroscopic and Analytical Trends

  • NMR regions: highlights that chemical shift differences in specific regions (e.g., 29–36 ppm) can localize substituent effects. For the target compound, the morpholinopropyl group would likely perturb shifts in the pyrimidine and adjacent regions .
  • Elemental analysis : Close agreement between calculated and observed values (e.g., ) indicates high purity, critical for biological testing .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with cyclopenta[d]pyrimidinone cores and incorporating thioacetamide linkages. Key steps include:

  • Nucleophilic substitution to introduce the morpholinopropyl group.
  • Thioacetylation using mercaptoacetic acid derivatives under reflux conditions.
  • Acylation with 3,4-dichlorophenyl isocyanate or activated esters.

Critical Parameters:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Catalysts : Triethylamine or DMAP to accelerate acylation .
  • Temperature : Controlled heating (70–100°C) to avoid side reactions .

Example Yield Optimization Table:

StepReaction TypeOptimal SolventCatalystYield Range
1CyclizationDMFNone65–75%
2ThioacetylationDCMTEA70–85%
3AcylationTHFDMAP60–80%

Data generalized from analogous syntheses in .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?

Answer:

  • 1H NMR : Expect signals for the dichlorophenyl group (δ 7.2–7.8 ppm), morpholinopropyl protons (δ 2.5–3.5 ppm), and cyclopenta[d]pyrimidinone NH (δ 10–12 ppm) .
  • LC-MS : A molecular ion peak at m/z ≈ 500–550 [M+H]+, depending on substituents .
  • Elemental Analysis : Target C, H, N, S within ±0.3% of theoretical values to confirm purity .

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